![molecular formula C17H15ClN4O3S B2838432 3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034554-23-7](/img/structure/B2838432.png)
3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H15ClN4O3S and its molecular weight is 390.84. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
CDK2 Inhibition for Cancer Treatment
The compound has been identified as a potential inhibitor of CDK2, a protein kinase that plays a key role in regulating the cell cycle . Inhibition of CDK2 is a promising strategy for cancer treatment as it can selectively target tumor cells . The compound showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines, indicating its potential as an anti-cancer agent .
Synthesis of Pyrido[2,3-d]pyrimidin-5-one Derivatives
The compound can be transformed into pyrido[2,3-d]pyrimidin-5-one derivatives when heated under reflux with MeONa in BuOH . This process involves the acetyl methyl group and the amide carbonyl moiety in the cyclization .
Synthesis of Pyrido[2,3-d]pyrimidin-7-one Derivatives
In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl, giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .
Synthesis of Pyrimidino[4,5-d][1,3]oxazines
The reaction of the compound with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .
Antimicrobial Activity
Compounds of the pyrido[2,3-d]pyrimidines class, which the compound belongs to, have been found to exhibit antimicrobial activity . This suggests potential applications in the development of new antimicrobial agents.
Anti-inflammatory and Analgesic Activity
Pyrido[2,3-d]pyrimidines compounds have also been reported to have anti-inflammatory and analgesic activities . This indicates potential applications in the treatment of inflammatory conditions and pain management.
properties
IUPAC Name |
3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3S/c18-13-4-3-12(26-13)16(24)21-8-5-10(6-9-21)22-15(23)11-2-1-7-19-14(11)20-17(22)25/h1-4,7,10H,5-6,8-9H2,(H,19,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIKBQDXAQSPHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
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